2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiophen-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide.
Attachment of the Thiophen-Pyridinyl Moiety: This step involves the coupling of a thiophen-3-yl-pyridine derivative with the nicotinamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophen ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique electronic properties of the thiophen and pyridine rings make this compound useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a thiophen-2-yl instead of thiophen-3-yl.
2-(methylthio)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a furan ring instead of a thiophen ring.
Uniqueness
The uniqueness of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide lies in its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNSWIEXUFGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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